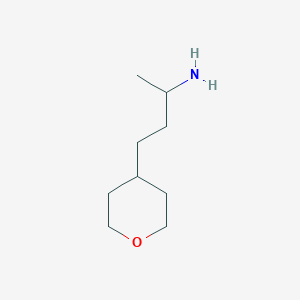
(2-Methylbuta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of butadiene, where a phenyl group is attached to the second carbon of the butadiene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylbuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with butadiene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently. Another method involves the dehydrogenation of 2-phenylbutane using a suitable dehydrogenation catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbutane. This process involves passing 2-phenylbutane over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of this compound along with hydrogen gas as a byproduct.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions typically require reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Phenylbutane.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2-Methylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the phenyl group stabilizes the intermediate carbocation, facilitating the reaction. In oxidation and reduction reactions, the double bonds in the butadiene chain are the primary sites of chemical transformation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Styrene: A vinyl benzene derivative used in the production of polystyrene and other polymers.
Isoprene: A diene used in the production of synthetic rubber and other polymers.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a phenyl group and a conjugated diene system. This combination imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C11H12 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
Clave InChI |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=C |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)


![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)





